(2R)-2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-YL)ethanol
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Overview
Description
(2R)-2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-YL)ethanol: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an amino group, a chloro-substituted oxazoline ring, and an ethanol moiety, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-YL)ethanol typically involves the following steps:
Formation of the Oxazoline Ring: The oxazoline ring can be synthesized by reacting an appropriate amino alcohol with a chloro-substituted carboxylic acid or its derivative under acidic or basic conditions.
Amino Group Introduction: The amino group can be introduced through reductive amination or by using a suitable amine precursor.
Final Assembly: The final step involves coupling the oxazoline ring with the ethanol moiety under controlled conditions to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol moiety, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxazoline ring or the chloro substituent, leading to various reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Reduced oxazoline derivatives, dechlorinated compounds.
Substitution Products: Amino-substituted, thiol-substituted derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in studying enzyme mechanisms and developing enzyme-targeted therapies.
Bioconjugation: It can be used in bioconjugation techniques to label or modify biomolecules for research purposes.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways or receptors.
Diagnostics: It can be used in diagnostic assays to detect or quantify specific biomolecules.
Industry:
Material Science: The compound can be incorporated into polymers or coatings to impart specific properties, such as antimicrobial activity or enhanced durability.
Chemical Manufacturing: It can be used as a building block in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-YL)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group and oxazoline ring can form hydrogen bonds and other interactions with target molecules, modulating their activity. This can lead to inhibition or activation of biological pathways, depending on the target and context.
Comparison with Similar Compounds
(2R)-2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-YL)propanol: Similar structure with a propanol moiety instead of ethanol.
(2R)-2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-YL)butanol: Similar structure with a butanol moiety instead of ethanol.
(2R)-2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-YL)pentanol: Similar structure with a pentanol moiety instead of ethanol.
Uniqueness: The uniqueness of (2R)-2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-YL)ethanol lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro-substituted oxazoline ring and the ethanol moiety allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
(2R)-2-amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClN2O2/c6-5-1-4(10-8-5)3(7)2-9/h3-4,9H,1-2,7H2/t3-,4?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXOACYTVOWKEX-SYPWQXSBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1Cl)C(CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(ON=C1Cl)[C@@H](CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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